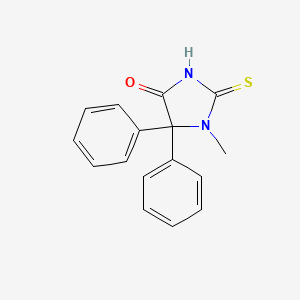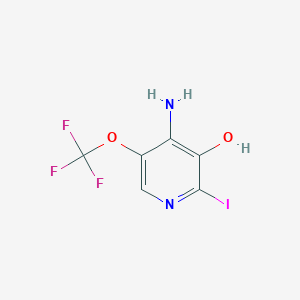
4-Amino-2-iodo-5-(trifluoromethoxy)pyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-iodo-5-(trifluoromethoxy)pyridin-3-ol is a fluorinated pyridine derivative. Compounds containing fluorine atoms, such as trifluoromethyl groups, are of significant interest due to their unique physicochemical properties. These properties often result in enhanced biological activity, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
The synthesis of 4-Amino-2-iodo-5-(trifluoromethoxy)pyridin-3-ol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the Umemoto reaction, which allows for the selective introduction of trifluoromethyl groups. Another method involves the Balz-Schiemann reaction, which is used to introduce iodine atoms into the aromatic ring . Industrial production methods often involve optimizing these reactions to achieve high yields and purity .
Analyse Des Réactions Chimiques
4-Amino-2-iodo-5-(trifluoromethoxy)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Amino-2-iodo-5-(trifluoromethoxy)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in drug discovery.
Medicine: It is investigated for its potential therapeutic effects due to its biological activity.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 4-Amino-2-iodo-5-(trifluoromethoxy)pyridin-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often leading to increased potency and selectivity. The iodine atom can also participate in various biochemical pathways, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar compounds include other fluorinated pyridines, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine and 4-(trifluoromethoxy)pyridin-2-amine. Compared to these compounds, 4-Amino-2-iodo-5-(trifluoromethoxy)pyridin-3-ol is unique due to the presence of both iodine and trifluoromethoxy groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C6H4F3IN2O2 |
|---|---|
Poids moléculaire |
320.01 g/mol |
Nom IUPAC |
4-amino-2-iodo-5-(trifluoromethoxy)pyridin-3-ol |
InChI |
InChI=1S/C6H4F3IN2O2/c7-6(8,9)14-2-1-12-5(10)4(13)3(2)11/h1,13H,(H2,11,12) |
Clé InChI |
KZSZMBDSPGWYPH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)I)O)N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


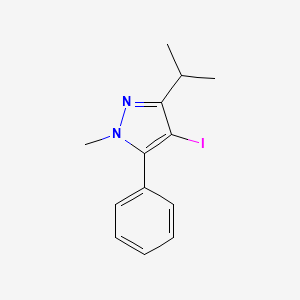
![2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11772625.png)
![6-(Bromomethyl)-2-methylbenzo[d]thiazole](/img/structure/B11772629.png)
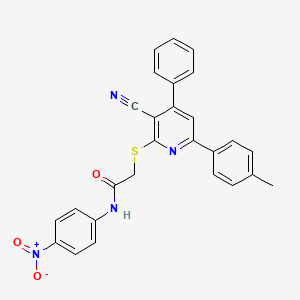
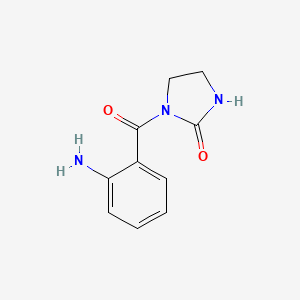
![[(1S,2R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanamine](/img/structure/B11772644.png)

![3-Amino-4-(4-chlorophenyl)-6-phenyl-N-(2-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772649.png)
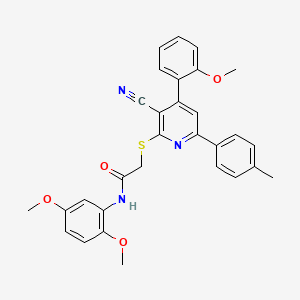
![6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B11772651.png)
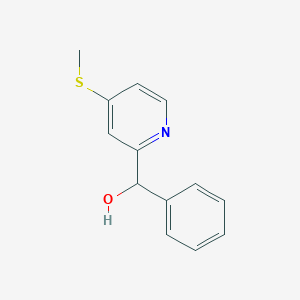
![3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11772665.png)
![3-Amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772673.png)
